rac Terpinen-4-ol-d7
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Overview
Description
“rac Terpinen-4-ol-d7” is an isotope labelled version of rac Terpinen-4-ol . It is a chiral starting material for hydroxylation and epoxidation reactions . Terpinen-4-ol is one of the primary active ingredients of tea tree oil and is found in a variety of aromatic plants . It is used as an anti-inflammatory and antioxidant agent .
Molecular Structure Analysis
The molecular formula of “rac Terpinen-4-ol-d7” is C10H11D7O, and its molecular weight is 161.29 .
Chemical Reactions Analysis
Terpinen-4-ol has been reported to have anti-inflammatory effects . It has been evaluated through in-vitro procedures including blocking of protein denaturation and human RBC membrane stabilization .
Scientific Research Applications
Antiseptic Research
As an antiseptic, rac-Terpinen-4-ol-d7 is studied for its potential to inhibit the growth of bacteria and other microorganisms. It’s particularly relevant in research focused on antibiotic-resistant bacteria .
Antibiotic Resistance
Terpinen-4-ol, the non-deuterated counterpart, is effective against antibiotic-resistant bacteria, including MRSA. It has been shown to act in synergy with certain antibiotics, suggesting that Terpinen-4-ol-d7 could be used in similar research applications .
Anti-inflammatory Research
Terpinen-4-ol is known for its anti-inflammatory effects. Studies on Terpinen-4-ol-d7 could focus on understanding the mechanisms by which it improves inflammation-related conditions .
Mechanism of Action
Target of Action
rac Terpinen-4-ol-d7, also known as Terpinen-4-ol-d7, is primarily known for its antiseptic properties . It has been shown to have significant effects on macrophages , which are key cells in the immune system that participate in all stages of immune responses .
Mode of Action
Terpinen-4-ol-d7 interacts with its targets, primarily macrophages, by inducing a significant decrease in the expression levels of inflammatory cytokines induced by lipopolysaccharide (LPS) . It also shows antioxidant effects .
Biochemical Pathways
Terpinen-4-ol-d7 affects several biochemical pathways. It mainly impacts glutamine and glutamate metabolism and glycine, serine, and threonine metabolic pathways . It increases the transcript levels of GLS and GDH, promoting glutamine catabolism .
Result of Action
The overall results of Terpinen-4-ol-d7’s action include the inhibition of mTOR phosphorylation to promote glutamine metabolism and increased cell oxidative phosphorylation levels . This leads to the inhibition of the expression of LPS-induced inflammatory cytokines . It also demonstrates a dose-dependent inhibition of the growth of colorectal, pancreatic, prostate, and gastric cancer cells .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLYDPHFGVWKC-UNAVHCQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.